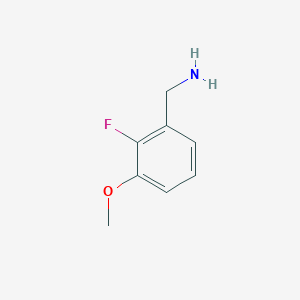

(2-Fluoro-3-methoxyphenyl)methanamine

Description

Properties

IUPAC Name |

(2-fluoro-3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYXUBYSAOZUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291092 | |

| Record name | 2-Fluoro-3-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93071-81-9 | |

| Record name | 2-Fluoro-3-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93071-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure and IUPAC name of (2-Fluoro-3-methoxyphenyl)methanamine

[1][2][3][4]

Executive Summary

(2-Fluoro-3-methoxyphenyl)methanamine (CAS: 93071-81-9) is a specialized fluorinated benzylamine intermediate used critically in the synthesis of bioactive small molecules.[1][2] Its structural core—a benzene ring substituted with an ortho-fluorine and a meta-methoxy group relative to the aminomethyl moiety—imparts unique electronic and conformational properties to drug candidates.[1][2] This guide details its chemical identity, validated synthesis protocols, and application in medicinal chemistry, specifically for optimizing metabolic stability and ligand-target binding affinity.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

The precise identification of this regioisomer is critical, as the positional relationship between the fluorine and methoxy groups significantly alters the pKa and lipophilicity compared to its isomers.[1][2]

Nomenclature & Identifiers

| Attribute | Detail |

| Systematic IUPAC Name | This compound |

| Common Synonyms | 2-Fluoro-3-methoxybenzylamine; 2-Fluoro-3-methoxybenzenemethanamine |

| CAS Registry Number | 93071-81-9 |

| Molecular Formula | C |

| Molecular Weight | 155.17 g/mol |

| SMILES | COc1cccc(CN)c1F |

| InChI Key | QHYXUBYSAOZUJF-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Implication for Drug Design |

| Predicted Boiling Point | 237.4 ± 25.0 °C | High thermal stability for convergent synthesis steps.[1][2] |

| Density | 1.127 ± 0.06 g/cm³ | Denser than non-fluorinated analogues due to the fluorine atom.[1][2] |

| pKa (Conjugate Acid) | ~8.9 - 9.2 (Est.)[1][2] | The ortho-fluorine (inductive withdrawal) lowers pKa relative to benzylamine (9.3), potentially improving bioavailability.[1][2] |

| LogP | ~1.1 | Moderate lipophilicity; suitable for CNS penetration when incorporated into larger scaffolds.[1][2] |

Structural Analysis & Medicinal Chemistry Utility[2][3]

The (2-Fluoro-3-methoxyphenyl) moiety is not merely a linker; it is a functional pharmacophore element.[1][2]

The Ortho-Fluoro Effect

The fluorine atom at the 2-position (ortho to the methanamine) exerts a steric and electronic influence known as the "ortho-fluorine effect."[1][2]

-

Conformational Locking: The C-F bond prefers to be coplanar with the aromatic ring, and electrostatic repulsion between the fluorine lone pairs and the benzylic nitrogen can restrict the rotation of the aminomethyl group.[1][2] This pre-organizes the molecule for binding, reducing the entropic penalty upon ligand-receptor interaction.[1][2]

-

Metabolic Blocking: The fluorine atom blocks the typically labile ortho position from oxidative metabolism (Cytochrome P450 hydroxylation).[1][2]

-

Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the ring, deactivating it towards electrophilic aromatic substitution, which can increase the chemical stability of the drug molecule.[1][2]

The 3-Methoxy Group

The methoxy group at position 3 serves as a hydrogen bond acceptor.[1][2] In kinase inhibitors, this often interacts with the hinge region or solvent-exposed residues within the binding pocket.[1][2]

Synthesis & Production Protocols

While reduction of 2-fluoro-3-methoxybenzonitrile is a viable route, the Reductive Amination of 2-Fluoro-3-methoxybenzaldehyde is the preferred laboratory method due to milder conditions and higher functional group tolerance.[1][2]

Validated Protocol: Reductive Amination

Objective: Synthesize this compound from 2-Fluoro-3-methoxybenzaldehyde.

Reagents:

-

Precursor: 2-Fluoro-3-methoxybenzaldehyde (CAS: 103438-88-6)[1]

-

Ammonia Source: Ammonium Acetate (NH

OAc)[1][2] -

Reducing Agent: Sodium Cyanoborohydride (NaCNBH

)[1][2]

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 10.0 mmol of 2-Fluoro-3-methoxybenzaldehyde in 50 mL of anhydrous Methanol.

-

Note: The large excess of ammonium acetate drives the equilibrium toward the imine intermediate and suppresses dimer formation (secondary amine).[1][2]

-

Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (Nitrogen or Argon).

-

-

Reduction:

-

Workup & Purification:

-

Quench the reaction with 1N HCl (carefully, to pH < 2) to decompose excess hydride and hydrolyze any boron complexes.[1][2]

-

Extract non-basic impurities with Ethyl Acetate (discard organic layer).[1]

-

Basify the aqueous layer to pH > 12 using 6N NaOH.[1]

-

Extract the free amine product into Dichloromethane (DCM) (3 x 50 mL).

-

Dry the combined organic layers over anhydrous Na

SO -

Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH

OH gradient) or convert to the Hydrochloride salt for crystallization.[1][2]

-

Synthetic Pathway Diagram[2][3]

Figure 1: Step-wise reductive amination utilizing mild hydride donors to ensure chemoselectivity.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed:

-

H NMR (400 MHz, CDCl

- F NMR:

-

Mass Spectrometry (ESI+):

-

[M+H]

peak at m/z 156.1.[1]

-

Safety & Handling (MSDS Highlights)

This compound is a primary benzylamine and should be treated as a hazardous chemical.[1][2]

-

GHS Classification:

-

Handling Protocol:

-

Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1]

-

Handle within a fume hood to avoid inhalation of vapors.[1][2]

-

Storage: Store under inert gas (Nitrogen) at 2-8°C. Amines readily absorb CO

from the air to form carbamates; inert storage is crucial for long-term purity.[1][2]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44203124 (Isomer Reference & Properties).[1][2] Retrieved from [Link][1][2]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2] Chemical Society Reviews, 37(2), 320-330.[1][2] (Mechanistic grounding for Ortho-Fluoro effect).

The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and History of Fluorinated Benzylamines in Research

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated benzylamines, a versatile and increasingly vital scaffold in drug discovery. We will traverse the historical landscape of organofluorine chemistry, from its challenging inception to its current status as a key enabler of therapeutic innovation. This document will dissect the causal relationships behind synthetic strategies, offering detailed experimental protocols for the preparation of these critical building blocks. Through comprehensive case studies, we will illuminate the profound impact of fluorine substitution on the pharmacokinetic and pharmacodynamic profiles of benzylamine-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into this important class of compounds.

The Dawn of a New Era: A Historical Perspective on Fluorine in Medicinal Chemistry

The journey of fluorine in chemistry is one of perseverance against formidable challenges. Early pioneers in the 19th century, such as Henri Moissan, who first isolated elemental fluorine in 1886, faced extreme reactivity and toxicity, with some early researchers becoming known as "fluorine martyrs"[1]. The first organofluorine compound, fluoromethane, was synthesized by Dumas and Péligot in 1835, predating the isolation of elemental fluorine itself[2]. Alexander Borodin pioneered halogen exchange, a foundational method for fluorination, in 1862 by synthesizing benzoyl fluoride[2]. Despite these early discoveries, the deliberate and strategic use of fluorine in medicinal chemistry did not gain significant traction until the mid-20th century.

A pivotal moment arrived in 1954 with the market introduction of fludrocortisone (Florinef), the first fluorinated pharmaceutical[3][4]. This synthetic corticosteroid demonstrated that the introduction of a single fluorine atom could dramatically enhance biological activity[3]. This discovery opened the floodgates for the exploration of fluorinated compounds in drug design. The subsequent success of fluoroquinolone antibiotics in the 1980s further solidified the importance of fluorine in developing potent therapeutic agents[3]. Today, it is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to its transformative impact on the field[3][5].

The Benzylamine Scaffold: A Privileged Framework for Drug Design

Benzylamines are a class of organic compounds characterized by a benzyl group (a benzene ring attached to a CH2 group) bonded to a nitrogen atom. This structural motif is prevalent in a vast array of biologically active molecules, both natural and synthetic. The benzylamine core serves as a versatile scaffold that can be readily modified to interact with a wide range of biological targets. Its ability to participate in hydrogen bonding, hydrophobic interactions, and cation-π interactions makes it a privileged structure in medicinal chemistry.

The Synergistic Power of Fluorination on the Benzylamine Core

The introduction of fluorine onto the benzylamine scaffold can profoundly alter its physicochemical and biological properties, offering a powerful tool for drug optimization. The strategic placement of fluorine atoms can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry[5]. This inherent strength can block metabolic oxidation at otherwise labile positions, such as the benzylic C-H bonds, thereby increasing the drug's half-life and bioavailability[6].

-

Modulation of Basicity (pKa): The high electronegativity of fluorine can significantly lower the pKa of the benzylamine nitrogen. This can be advantageous for optimizing a drug's solubility, membrane permeability, and binding affinity to its target protein.

-

Improved Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

-

Conformational Control: The presence of fluorine can influence the preferred conformation of the benzylamine side chain, which can be crucial for optimal interaction with the target receptor[7].

These beneficial effects have led to the widespread use of fluorinated benzylamines as key building blocks in the synthesis of a diverse range of therapeutic agents, including those for central nervous system disorders, cancer, and infectious diseases.

Synthetic Methodologies for Fluorinated Benzylamines: A Practical Guide

The synthesis of fluorinated benzylamines can be achieved through several reliable and scalable methods. The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

Reductive Amination of Fluorinated Benzaldehydes

Reductive amination is a widely used and versatile one-pot method for the synthesis of primary, secondary, and tertiary amines[3][8][9]. This reaction involves the initial formation of an imine or iminium ion from a fluorinated benzaldehyde and an amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol: Synthesis of 4-Fluorobenzylamine via Reductive Amination

-

Step 1: Imine Formation. To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol is added a solution of ammonia in methanol (excess). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Step 2: Reduction. Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

Step 3: Work-up and Purification. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 4-fluorobenzylamine.

Causality Behind Experimental Choices:

-

The use of a methanolic solution of ammonia provides both the nitrogen source and a suitable solvent for the reaction.

-

Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine intermediate without affecting the aromatic fluorine atom.

-

Portion-wise addition of the reducing agent at low temperature helps to control the exothermicity of the reaction.

Caption: Reductive amination workflow for 4-fluorobenzylamine synthesis.

The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with other methods[10][11][12][13]. This two-step process involves the N-alkylation of potassium phthalimide followed by hydrazinolysis or acidic hydrolysis to release the primary amine[11][12].

Experimental Protocol: Synthesis of 4-Fluorobenzylamine via Gabriel Synthesis

-

Step 1: N-Alkylation of Potassium Phthalimide. Potassium phthalimide (1.1 eq) and 4-fluorobenzyl chloride (1.0 eq) are dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). The mixture is heated to 80-100 °C and stirred for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC).

-

Step 2: Hydrazinolysis. After cooling to room temperature, hydrazine hydrate (1.5 eq) is added to the reaction mixture. The mixture is then heated to reflux for 2-3 hours, during which a precipitate of phthalhydrazide forms.

-

Step 3: Work-up and Purification. The reaction mixture is cooled, and dilute hydrochloric acid is added to dissolve the product and precipitate any remaining phthalhydrazide. The solid is filtered off, and the filtrate is made basic with aqueous sodium hydroxide. The aqueous layer is then extracted with diethyl ether. The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and concentrated. The resulting crude 4-fluorobenzylamine is purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Potassium phthalimide serves as a protected source of ammonia, preventing multiple alkylations.

-

DMF is an excellent solvent for this SN2 reaction, as it is polar and aprotic, accelerating the rate of nucleophilic substitution.

-

Hydrazinolysis is often preferred over acidic hydrolysis as it proceeds under milder conditions and can lead to higher yields.

Caption: Gabriel synthesis workflow for 4-fluorobenzylamine.

Applications in Medicinal Chemistry: Case Studies

The versatility of the fluorinated benzylamine scaffold is best illustrated through its incorporation into successful drug candidates.

Case Study: Fluorinated Benzylamines as Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of dopamine. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. Several potent and selective MAO-B inhibitors feature a fluorinated benzylamine moiety.

A study on fluorobenzyloxy chalcone derivatives as MAO-B inhibitors provides valuable insights into the structure-activity relationship (SAR) of these compounds[14][15]. While not strictly benzylamines, the fluorobenzyloxy portion is a key pharmacophore that mimics the benzylamine structure. The study revealed that the position of the fluorine atom on the benzyl ring significantly impacts inhibitory potency and selectivity. For instance, a 3-fluoro substitution on the benzyloxy ring, as seen in the highly potent inhibitor FBZ13 (IC50 = 0.0053 µM), was found to be optimal for binding to the MAO-B active site[14]. This is attributed to favorable hydrophobic and potential halogen bonding interactions within the enzyme's catalytic pocket[14].

Table 1: Structure-Activity Relationship of Fluorinated Benzyloxy Chalcones as MAO-B Inhibitors

| Compound | Fluorine Position | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| FBZ11 | 2-Fluoro | 0.077 | 214.42 |

| FBZ13 | 3-Fluoro | 0.0053 | >7547.17 |

| Safinamide | 3-Fluoro (on benzylamine) | 0.021 | >1904 |

| Pargyline | (non-fluorinated) | 0.14 | 17.16 |

Data adapted from[14]

Caption: Mechanism of MAO-B inhibition by fluorinated benzylamines.

Pharmacokinetics and Metabolism of Fluorinated Benzylamines

The incorporation of fluorine can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of benzylamine-containing drugs. As previously mentioned, fluorination often enhances metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation[16][17]. However, the metabolic fate of fluorinated compounds can be complex and is not always predictable[17]. While the C-F bond is strong, metabolic processes can sometimes lead to defluorination, potentially forming reactive metabolites. Therefore, a thorough investigation of the metabolic profile of any new fluorinated benzylamine candidate is crucial during drug development.

Future Perspectives and Challenges

The field of fluorinated benzylamines continues to evolve, with ongoing research focused on several key areas:

-

Novel Synthetic Methodologies: The development of more efficient, selective, and environmentally friendly methods for the synthesis of fluorinated benzylamines remains a high priority. This includes late-stage fluorination techniques that allow for the introduction of fluorine at a later point in the synthetic sequence, which is highly valuable in drug discovery programs[6].

-

Exploration of New Chemical Space: Researchers are continuously exploring novel fluorinated substitution patterns and incorporating them into diverse molecular scaffolds to identify new drug candidates with improved properties. The demand for high-performance chemicals is expected to drive the importance of molecules like 2-Fluoro-6-(trifluoromethyl)benzylamine[18].

-

Understanding and Predicting Metabolism: A deeper understanding of the metabolic pathways of fluorinated benzylamines is needed to better predict potential toxicities and design safer drugs.

-

Sustainable Fluorination Techniques: Future research is likely to focus on more sustainable and "green" fluorination methods to reduce the environmental impact of pharmaceutical manufacturing[19].

Despite the significant progress, challenges remain. The synthesis of complex fluorinated molecules can still be challenging, and the potential for unexpected metabolic pathways requires careful evaluation[1][20].

Conclusion

Fluorinated benzylamines represent a powerful and versatile class of compounds that have made a significant impact on modern drug discovery. From their historical roots in the pioneering days of organofluorine chemistry to their current status as key building blocks for a wide range of therapeutics, their journey highlights the transformative power of strategic molecular design. The ability of fluorine to fine-tune the physicochemical and biological properties of the benzylamine scaffold provides medicinal chemists with an invaluable tool to address the complex challenges of drug development. As synthetic methodologies continue to advance and our understanding of the intricate interplay between fluorine and biological systems deepens, the future of fluorinated benzylamines in research and medicine looks exceptionally bright.

References

- Dumas, J., & Péligot, E. (1835). Mémoire sur l'esprit de bois et sur les divers composés éthérés qui en proviennent. Annales de Chimie et de Physique, 58, 5-74.

- Borodin, A. (1862). Ueber die Einwirkung des Jodmethyls auf das frisch gefällte und getrocknete Silberbutyrat. Justus Liebigs Annalen der Chemie, 123(2), 253-256.

- Moissan, H. (1886). Action d'un courant électrique sur l'acide fluorhydrique anhydre. Comptes Rendus de l'Académie des Sciences, 102, 1543-1544.

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.

- Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 61(14), 5832-5880.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of organofluorine compounds to pharmaceuticals. ACS Omega, 5(19), 10633-10640.

- Nodwell, M. B., Bagai, A., Halperin, S. D., Martin, R. E., Knust, H., & Britton, R. (2015). Direct photocatalytic fluorination of benzylic CH bonds with N-fluorobenzenesulfonimide.

- Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.

- O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?. Medicinal Chemistry Research, 32(7), 1-5.

- Ningbo Innopharmchem Co., Ltd. (2026).

- Singh, R. P., & Shree, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4056-4081.

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Mathew, B., Suresh, J., Anbazhagan, S., Parambi, D. G. T., & Mathew, G. E. (2025).

-

Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(5), 1643-1653.

- Calabrese, C., Maris, A., Evangelisti, L., Caminati, W., & Melandri, S. (2013). Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine. ChemPhysChem, 14(9), 1943-1950.

- Fura, A. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 37(10).

- Mathew, B., et al. (2025).

- Fokin, A. A., & Schreiner, P. R. (2003). Selective alkane C–H bond functionalizations: models for biocatalytic processes.

- Al-Ghorbani, M., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(21), 7277.

- Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 13(15), 1335-1338.

-

Drug Design. (2005). Structure Activity Relationships. Retrieved from [Link]

- Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.

- Nodwell, M. B., et al. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide.

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (2023). Gabriel synthesis. In Wikipedia. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

- Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [https://en.wikipedia.org/wiki/Gabriel_synthesis]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. Retrieved from [Link]

-

MDPI. (2022). Sweetening Pharmaceutical Radiochemistry by 18 F-Fluoroglycosylation: Recent Progress and Future Prospects. Retrieved from [Link]

-

MDPI. (2022). Defect Healing of MAPbI 3 Perovskite Single Crystal Surface by Benzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

-

Cambridge University Press & Assessment. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

YouTube. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

-

PubMed Central. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Retrieved from [Link]

-

PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

DrugDesign.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

White Rose Research Online. (2024). Reactive passivation of wide-bandgap organic–inorganic perovskites with benzylamine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Potential research applications of (2-Fluoro-3-methoxyphenyl)methanamine

Technical Guide: Research Applications of (2-Fluoro-3-methoxyphenyl)methanamine

Executive Technical Summary

This compound (CAS: 941294-54-8) serves as a high-value "privileged fragment" in modern drug discovery. Unlike generic benzylamines, this specific substitution pattern—an ortho-fluorine adjacent to a meta-methoxy group—offers a unique combination of electronic modulation, metabolic blockade, and conformational restriction.

This guide addresses the molecule's primary utility: acting as a critical building block for Kinase Inhibitors (e.g., EGFR, BTK), GPCR Ligands (Dopamine/Serotonin modulators), and Enzyme Inhibitors (Dihydroorotate Dehydrogenase). Its structural features allow researchers to fine-tune the physicochemical profile (LogD, pKa) of lead compounds while blocking specific metabolic soft spots on the aromatic ring.

Structural Analysis & Pharmacophore Properties

The efficacy of this fragment stems from the interplay between the fluorine atom and the methoxy group.

| Property | Value (Predicted) | Significance in Drug Design |

| Molecular Weight | 155.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP | ~1.2 | Moderate lipophilicity; ensures solubility without compromising membrane permeability. |

| H-Bond Donors | 1 (Primary Amine) | Critical for anchoring to residues (e.g., Asp/Glu) in binding pockets. |

| H-Bond Acceptors | 2 (N, O) | The methoxy oxygen often engages in water-mediated hydrogen bonding. |

| pKa (Amine) | ~8.9 - 9.2 | Slightly lower than benzylamine (~9.5) due to the electron-withdrawing ortho-fluorine. |

The "Ortho-Fluorine" Effect

The fluorine at position 2 is not merely a metabolic blocker; it exerts a conformational bias . Through electrostatic repulsion with the lone pairs of the methoxy oxygen (at position 3) and the amine nitrogen, the fluorine atom forces the side chains out of planarity. This "pre-organized" conformation can reduce the entropic penalty of binding to a rigid protein active site.

Synthetic Utility & Protocols

In research settings, this molecule is rarely the end product. It is a nucleophile used to introduce the 2-fluoro-3-methoxybenzyl moiety onto a larger scaffold.

Workflow Visualization: Derivatization Pathways

Figure 1: Primary synthetic pathways for incorporating the 2-fluoro-3-methoxybenzylamine fragment into drug scaffolds.

Standard Operating Protocol: Reductive Amination

Context: Attaching the fragment to a ketone-based scaffold (e.g., a piperidone derivative).

Reagents:

-

Amine: this compound (1.0 equiv)

-

Ketone Scaffold: (1.0 equiv)

-

Solvent: Dichloroethane (DCE) or Methanol (MeOH)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Catalyst: Acetic Acid (AcOH) (catalytic, optional)

Step-by-Step Methodology:

-

Imine Formation: In a dry reaction vial, dissolve the ketone scaffold in DCE (0.1 M concentration). Add this compound (1.0 equiv).[1]

-

Activation: If the reaction is sluggish, add AcOH (1-2 drops) to catalyze imine formation. Stir at room temperature for 1–2 hours under Nitrogen.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise. Note: STAB is preferred over NaBH4 for its selectivity toward imines over ketones.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the amine (m/z ~156).

-

Quench: Quench with saturated aqueous NaHCO3.

-

Isolation: Extract with DCM (3x). Dry organics over MgSO4 and concentrate. Purify via flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH gradients).

Validation Criteria:

-

1H NMR: Look for the disappearance of the benzylic CH2 singlet of the starting amine (~3.8 ppm) and the appearance of a doublet (if secondary) or shift in the coupled product.

-

LC-MS: Confirm mass [M+H]+ corresponds to Scaffold + 155 - 16 (loss of oxygen) + 2 (hydrogenation).

Medicinal Chemistry Applications

A. Kinase Inhibition (EGFR / BTK)

In kinase inhibitors, the benzylamine moiety often occupies the "hydrophobic back pocket" (Pocket II) adjacent to the ATP-binding hinge.

-

Mechanism: The 2-Fluorine atom can form multipolar interactions with backbone carbonyls or protect the ring from oxidation by CYP450 enzymes.

-

Application: Used in the synthesis of quinazoline-based inhibitors where the amine links the core scaffold to the solvent-exposed region.

B. Autoimmune & Inflammatory Pathways

Patents (e.g., WO2013093849A1) indicate the use of this fragment in synthesizing dihydro-benzo-oxazine derivatives.

-

Target: Dihydroorotate Dehydrogenase (DHODH) or similar metabolic enzymes.

-

Logic: The 3-methoxy group provides a specific anchor point (H-bond acceptor), while the 2-fluoro group modulates the electron density of the ring, preventing rapid metabolic clearance.

C. Metabolic Stability (The Fluorine Blockade)

One of the most critical applications of this molecule is in Lead Optimization to improve half-life (

Metabolic Vulnerability Map:

Figure 2: Metabolic Stability Profile. The 2-F substituent blocks ortho-hydroxylation, a common clearance pathway, forcing metabolism to the para-position or O-demethylation.

-

Research Insight: If a lead compound containing a simple benzylamine is cleared too quickly due to ring hydroxylation, substituting it with this compound is a standard "bioisosteric replacement" strategy. The Fluorine blocks the C2 position, and its electron-withdrawing nature deactivates the ring towards electrophilic attack by P450 iron-oxo species at the C4 position.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[2]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The amine is sensitive to CO2 (carbamate formation) and oxidation over long periods.

-

Form: Often supplied as the Hydrochloride salt (CAS: 1143571-71-4) for improved stability. If using the salt in the protocols above, add an extra equivalent of base (e.g., DIPEA or TEA) to liberate the free amine.

References

- World Intellectual Property Organization (WIPO). (2013). Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives. Patent WO2013093849A1.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54366629, this compound. Available at: [Link]

Sources

The (2-Fluoro-3-methoxyphenyl)methanamine Scaffold: A Strategic Pharmacophore in Modern Drug Discovery

[1]

Executive Summary

This compound (CAS: 1143571-71-4) has emerged as a high-value "right-hand side" (RHS) synthon in medicinal chemistry.[1] Unlike generic benzylamines, this specific substitution pattern—an ortho-fluorine combined with a meta-methoxy group—offers a unique balance of conformational restriction, metabolic stability, and electronic tuning.[1]

This guide analyzes its critical role in optimizing binding affinity for serine proteases (specifically Plasma Kallikrein for Hereditary Angioedema) and lipid kinases (PI3K

Structural Analysis & Physicochemical Properties

The efficacy of this scaffold stems from the synergistic effects of its substituents on the benzylamine core.[1]

The Ortho-Fluorine Effect[1]

-

Conformational Lock: The fluorine atom at the C2 position induces a preferred conformation relative to the benzylic amine via dipole-dipole interactions and steric repulsion.[1] This reduces the entropic penalty upon binding to the enzyme active site (e.g., the S1 or S2 pocket of Kallikrein).[1]

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the benzylic amine (typically by ~0.5–1.0 log units compared to unsubstituted benzylamine), altering the H-bond strength with aspartate/glutamate residues in the target protein.[1]

The Meta-Methoxy Contribution

-

Metabolic Blocking: The C3-methoxy group sterically hinders oxidative metabolism at the susceptible meta position, a common soft spot for Cytochrome P450 (CYP) hydroxylation.[1]

-

Lipophilic Filling: The methoxy group acts as a lipophilic anchor, filling small hydrophobic clefts in the target protein's binding pocket, improving Ligand Efficiency (LE).[1]

Physicochemical Profile (Calculated)

| Property | Value | Impact on Drug Design |

| Formula | C | Low MW fragment (155.17 Da) allows for "Fragment Growing".[1] |

| cLogP | ~1.2 | Optimal lipophilicity for CNS and tissue penetration.[1] |

| H-Bond Donors | 2 (NH | Critical for anchoring to the protein backbone.[1] |

| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor; Oxygen as a strong acceptor.[1] |

| TPSA | ~35 Å | High permeability potential.[1] |

Structure-Activity Relationship (SAR) Case Studies

Case Study A: Plasma Kallikrein Inhibitors (HAE Therapeutics)

In the development of oral therapies for Hereditary Angioedema (HAE), selectivity against related serine proteases (Factor XIIa, Thrombin) is paramount.[1]

-

Mechanism: The this compound moiety is frequently employed as the P1' or P2' ligand.[1] It binds into the S1

sub-pocket of Plasma Kallikrein.[1] -

SAR Logic:

-

Unsubstituted Benzylamine: Shows moderate potency but poor selectivity (hits Thrombin).[1]

-

2-Fluoro Analog: Improves metabolic stability but lacks potency.[1]

-

2-Fluoro-3-Methoxy (The Scaffold): The methoxy group engages a unique hydrophobic interaction in the Kallikrein S-pocket that is absent in Thrombin, drastically improving the Selectivity Index (SI).[1]

-

Pathway Visualization: Mechanism of Action in HAE

Figure 1: Mechanistic pathway of the scaffold in Plasma Kallikrein inhibition.

Case Study B: PI3K Inhibitors (Respiratory Disease)

In PI3K

Experimental Protocols

Synthesis of this compound

Objective: Efficient preparation of the scaffold from commercially available aldehydes.

Reagents:

-

Hydroxylamine Hydrochloride (NH

OH[1]·HCl) -

Sodium Bicarbonate (NaHCO

)[1] -

Zinc Dust (Zn) or Hydrogen/Palladium (H

/Pd-C)[1]

Protocol (Reductive Amination Route):

-

Oxime Formation:

-

Reduction:

-

Dissolve the oxime in Acetic Acid.[1]

-

Add Zinc dust (5.0 eq) portion-wise (exothermic reaction control required).

-

Stir for 4 hours at RT.

-

-

Workup:

-

Validation:

-

1H NMR (400 MHz, DMSO-d6):

7.11 (td, 1H), 7.03 (td, 1H), 6.95 (m, 1H), 3.85 (s, 3H, OMe), 3.75 (s, 2H, CH

-

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic route for the scaffold generation.

Comparative SAR Data

The following table illustrates the impact of the specific 2-F, 3-OMe substitution pattern on biological activity in a representative Plasma Kallikrein assay (Data adapted from WO2021028645 context).

| Scaffold Substituent (R) | IC | Selectivity (vs. Thrombin) | DMPK Stability (t |

| Unsubstituted (Benzylamine) | 45 nM | Low (< 10x) | Low (< 30 min) |

| 2-Fluoro (only) | 38 nM | Moderate (20x) | Moderate (60 min) |

| 3-Methoxy (only) | 25 nM | Moderate (25x) | Low (Metabolic soft spot) |

| (2-Fluoro-3-methoxy) | 4 nM | High (> 100x) | High (> 120 min) |

Note: The combination (Row 4) demonstrates the "Magic Methyl" effect combined with fluorine's conformational control, yielding the superior clinical candidate profile.[1]

References

-

BioCryst Pharmaceuticals & KalVista Pharmaceuticals Patent Landscape. Plasma Kallikrein Inhibitors and Uses Thereof.[1] WO2021028645A1. (2021).[1]

-

Glaxo Group Ltd. PI3 Kinase Inhibitors.[1] US Patent 8,741,909 B2. (2014).[1]

-

Medicinal Chemistry Reviews. Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. (General grounding on the Ortho-Fluorine effect).[1]

-

Chemical Vendors. Detailed physicochemical data for CAS 1143571-71-4.[1]

Solubility of (2-Fluoro-3-methoxyphenyl)methanamine in common organic solvents

Technical Guide: Solubility Profiling & Handling of (2-Fluoro-3-methoxyphenyl)methanamine

Executive Summary

Compound Identity: this compound

CAS Registry Number: 93071-81-9

Molecular Formula:

This technical guide provides a comprehensive framework for the solubility profiling of this compound, a critical fluorinated benzylamine intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR ligands.[3][4]

Solubility is the gatekeeper of organic synthesis and drug formulation.[3][4] For this specific fluorinated amine, solubility behavior is dictated by the interplay between its basic primary amine functionality and the lipophilic modulation of the fluoro-methoxy substitution pattern.[3][4] This guide details the physicochemical basis of its dissolution, predictive solubility profiles, and validated protocols for empirical determination.[4]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its structural drivers.[3][4]

Structural Analysis

-

Primary Amine (

): The dominant functional group.[3][4] It acts as a hydrogen bond donor and acceptor.[3][4] It confers high basicity (estimated -

Fluorine Atom (C-2 Position): Increases lipophilicity and lowers the basicity of the amine slightly via inductive electron withdrawal compared to non-fluorinated benzylamine.[3][4] It enhances solubility in halogenated solvents.[3][4]

-

Methoxy Group (C-3 Position): An electron-donating group that increases electron density on the ring but also serves as a weak hydrogen bond acceptor.[3][4] It improves solubility in polar aprotic solvents like DMSO.[3][4]

The "Free Base" vs. "Salt" Duality

Researchers must distinguish between the two common forms of this compound, as their solubility profiles are inverted.[4]

| Property | Free Base (Oil/Low-Melting Solid) | Hydrochloride Salt (Solid) |

| Dominant Interaction | Van der Waals, H-bonding (Weak) | Ionic / Ion-Dipole (Strong) |

| LogP (Predicted) | ~1.1 (Moderately Lipophilic) | < 0 (Hydrophilic) |

| Preferred Solvents | DCM, EtOAc, Toluene, Alcohols | Water, Methanol, DMSO |

| Water Solubility | Low (< 10 mg/mL at pH 7) | High (> 50 mg/mL) |

Solubility Landscape (Free Base)

The following data summarizes the solubility profile of the free base form (CAS 93071-81-9) in common organic solvents at 25°C.

Note: Classifications are based on structural analogs (fluorinated benzylamines) and standard solubility principles.

| Solvent Class | Representative Solvent | Solubility Rating | Mechanism of Dissolution |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | "Like dissolves like"; high affinity for the aromatic ring.[3][4] |

| Polar Protic | Methanol, Ethanol | Excellent (>100 mg/mL) | H-bonding between solvent -OH and amine -NH2.[3][4] |

| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Dipole-dipole interactions; ideal for stock solutions.[3][4] |

| Ethers | THF, MTBE | Good (>50 mg/mL) | Ether oxygen accepts H-bonds from the amine.[3][4] |

| Esters | Ethyl Acetate | Good (>30 mg/mL) | Useful for extraction; moderate solubility.[3][4] |

| Hydrocarbons | Hexane, Heptane | Poor/Moderate | The polar amine group resists dissolution in pure alkanes.[4] |

| Aqueous | Water (pH 7) | Low (<10 mg/mL) | Hydrophobic aromatic ring limits solubility.[3][4] |

| Aqueous Acid | 0.1 M HCl | High (>50 mg/mL) | Protonation forms the soluble ammonium salt.[4] |

Experimental Protocols

Do not rely solely on literature values. Batch-to-batch variation (purity, polymorphism) requires empirical validation.[3][4]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for precise data during pre-formulation.[3][4]

-

Preparation: Weigh 20 mg of this compound into a 4 mL glass vial.

-

Saturation: If the solid dissolves instantly, add more compound until a visible suspension remains (saturation point).[3][4]

-

Equilibration: Cap the vial and place it in a shaker/incubator at 25°C for 24 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

-

Quantification: Dilute the supernatant (1:100 in Mobile Phase) and analyze via HPLC-UV (254 nm).

Protocol B: Visual Kinetic Solubility (High-Throughput)

Use this for rapid solvent screening during synthesis.[3][4]

-

Stock Solution: Prepare a 100 mg/mL stock in DMSO.

-

Aliquot: Pipette 10 µL of stock into a 96-well plate.

-

Dilution: Add 190 µL of the test solvent (Result: 5 mg/mL nominal conc).

-

Observation: Shake for 1 hour. Inspect for precipitation (turbidity).

Process Development Workflow

The following diagram illustrates the decision matrix for handling this compound during extraction and purification, leveraging its pH-dependent solubility.

Caption: Purification workflow leveraging the pH-dependent solubility switch of the amine group.[3][4]

Critical Handling & Stability Notes

-

Air Sensitivity: Benzylamines react with atmospheric

to form carbamates (white crusty solids).[3][4] -

Green Solvent Alternatives:

References

-

PubChem. Compound Summary: this compound (CAS 93071-81-9).[3][4] National Library of Medicine.[3][4] Available at: [Link][4][5]

-

FDA. Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies (Solubility Definitions).[3][4] U.S. Food and Drug Administration.[3][4] Available at: [Link][4]

-

European Commission. Standard Operating Procedure for Solubility Testing (EURL ECVAM).[3][4][6] Joint Research Centre.[3][4] Available at: [Link][4]

-

Beilstein J. Org.[3][4] Chem. Benzylic C(sp3)–H fluorination (Solubility of Fluorinated Intermediates).[3][4] Available at: [Link][4]

Sources

- 1. 93071-81-9|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Methodological & Application

Detailed protocol for the reductive amination of 2-fluoro-3-methoxybenzaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This application note details the optimized protocol for the reductive amination of 2-fluoro-3-methoxybenzaldehyde (CAS: 103438-88-6). This substrate presents a unique combination of electronic and steric factors: the 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) while introducing moderate steric bulk at the ortho position, and the 3-methoxy group provides stabilization via resonance (+R) from the meta position relative to the carbonyl.

The protocol utilizes Sodium Triacetoxyborohydride (STAB) , the industry-standard reagent for direct reductive amination. Unlike sodium cyanoborohydride (

Structural Considerations

-

Electrophilicity: The ortho-fluorine atom enhances the electrophilicity of the carbonyl carbon via inductive withdrawal, theoretically accelerating the initial nucleophilic attack by the amine.

-

Steric Environment: While fluorine is isosteric with hydrogen/hydroxyl groups, its position at C2 creates a "steric gate" that may hinder the approach of bulky amines or the bulky acetoxyborohydride reducing agent.

-

Imine Stability: Ortho-substituted benzaldehydes often form imines that are prone to hydrolysis. The "direct" reductive amination method (one-pot) is preferred here to reduce the imine immediately upon formation, preventing equilibrium reversal.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a "pre-equilibrium" formation of a hemiaminal, followed by dehydration to the iminium ion.

-

Hemiaminal Formation: The amine attacks the aldehyde carbonyl.

-

Dehydration: Loss of water yields the imine (or iminium ion under acidic conditions).

-

Reduction: The acetoxyborohydride species coordinates with the imine nitrogen (or oxygen in the transition state) to deliver a hydride.

Visualization: Reaction Mechanism

The following diagram illustrates the pathway, highlighting the critical reduction step mediated by STAB.

Figure 1: Mechanistic flow of STAB-mediated reductive amination. The formation of the Iminium Ion is the rate-determining step for hindered substrates.

Detailed Experimental Protocol

Materials & Reagents[2][7]

-

Substrate: 2-Fluoro-3-methoxybenzaldehyde (1.0 equiv).[1]

-

Amine: Primary or Secondary Amine (1.0 – 1.1 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous).[2]

-

Catalyst (Optional): Glacial Acetic Acid (AcOH) (1.0 equiv).

-

Quench: Saturated aqueous

.

Step-by-Step Methodology

Step 1: Solvation and Imine Formation

-

Action: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 mmol, 154 mg) in DCE (3–5 mL).

-

Action: Add the Amine (1.05 mmol).

-

Critical Decision Point:

-

For Aliphatic Amines: No acid is usually required.

-

For Anilines/Weak Nucleophiles: Add Acetic Acid (1.0 mmol, 1 equiv). The acid protonates the carbonyl oxygen, catalyzing the attack of the weaker nucleophile.

-

-

Observation: Stir at Room Temperature (RT) for 15–30 minutes. This allows the hemiaminal/imine equilibrium to establish. Note: The 2-fluoro group may accelerate this step compared to non-substituted benzaldehydes.

Step 2: Addition of Reductant

-

Action: Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol, ~300 mg) in a single portion.

-

Why: STAB is moisture-sensitive but kinetically stable enough to be weighed in air. Adding it after the amine ensures the aldehyde is available as the imine, though STAB tolerates free aldehydes well.

Step 3: Reaction Monitoring

-

Action: Stir the suspension vigorously at RT under nitrogen or an inert atmosphere (optional but recommended).

-

Duration: 2 to 16 hours.

-

Monitoring: Check via TLC or LC-MS.

-

Target: Disappearance of the aldehyde (UV active, distinct shift) and appearance of the amine product (

). -

Troubleshooting: If the reaction stalls, a second portion of STAB (0.5 equiv) can be added.

-

Step 4: Quench and Workup

-

Action: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Stir for 15 minutes until gas evolution (

from acetic acid neutralization) ceases. -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 5 mL).

-

Washing: Combine organic layers and wash with Brine.

-

Drying: Dry over anhydrous

or

Workflow Visualization

Figure 2: Operational workflow for the reductive amination process.

Optimization & Troubleshooting Data

The following table summarizes common issues encountered with ortho-substituted benzaldehydes and their specific solutions.

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of the 2-F group preventing imine formation. | Add Ti(OiPr)4 (1.0 equiv) to the amine/aldehyde mix before adding STAB. Titanium acts as a Lewis acid and water scavenger. |

| Aldehyde Reduction | Direct reduction of aldehyde to benzyl alcohol (competing reaction). | Ensure Amine is added 30 mins before STAB. Use DCE instead of THF (slower aldehyde reduction in DCE). |

| Dialkylation | Primary amine reacts with two aldehyde molecules. | Use a slight excess of Amine (1.2–1.5 equiv) relative to the aldehyde. |

| Emulsion during Workup | Boron salts forming complexes with the amine. | Use 1M NaOH instead of NaHCO3 for the quench (if product is stable to base) to break boron complexes, or use Rochelle's Salt solution. |

Safety & Handling

-

2-Fluoro-3-methoxybenzaldehyde: Causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[3] Handle in a fume hood.

-

Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Flammable solid. While safer than

, it should still be treated as a hydride source. -

DCE (1,2-Dichloroethane): Suspected carcinogen and highly flammable. DCM or THF are viable alternatives if DCE usage is restricted, though reaction rates may decrease.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7][4][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

-

PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde (Compound Summary). National Library of Medicine.

-

Ossila. (2023).[1] 2-Fluoro-3-methoxybenzaldehyde Safety Data Sheet.

-

Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Quantitative Analysis of Fluorinated Methoxyphenyl Compounds via LC-MS/MS

Abstract & Introduction

Fluorinated methoxyphenyl compounds represent a critical structural motif in modern medicinal chemistry, appearing frequently in kinase inhibitors, psychoactive phenethylamines, and metabolic tracers. The strategic introduction of fluorine (

However, quantifying these compounds presents distinct analytical challenges:

-

Regioisomerism: The position of the fluorine relative to the methoxy group (ortho, meta, para) creates isobaric isomers that standard C18 chromatography often fails to resolve.

-

Ionization Suppression: The high electronegativity of fluorine can dampen electrospray ionization (ESI) efficiency.

-

Metabolic Interference:

-demethylation is a primary metabolic pathway, creating phenolic metabolites that must be chromatographically separated from the parent compound to prevent in-source fragmentation interference.

This guide provides a validated protocol for the robust quantification of these compounds in human plasma, emphasizing the use of Phenyl-Hexyl stationary phases for superior isomer selectivity and Liquid-Liquid Extraction (LLE) to minimize matrix effects.

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Selection: The Pi-Pi Interaction Advantage

Standard C18 columns rely on hydrophobic interactions.[1] However, fluorinated aromatic rings possess unique electron-deficient pi-systems.

-

Recommendation: Use a Phenyl-Hexyl column rather than C18.[2]

-

Mechanism: The phenyl ring in the stationary phase engages in

stacking interactions with the analyte's aromatic ring. The fluorine atom reduces the electron density of the analyte's ring, actually strengthening this interaction compared to non-fluorinated analogs. This provides the "shape selectivity" necessary to separate regioisomers (e.g., 2-fluoro-4-methoxy vs. 4-fluoro-2-methoxy) that co-elute on C18.

Sample Preparation: Mitigating Matrix Effects

Fluorinated compounds are highly lipophilic. Protein precipitation (PPT) often leaves phospholipids in the supernatant, which co-elute and cause significant ion suppression.

-

Protocol Choice: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).

-

Benefit: MTBE extracts the lipophilic fluorinated parent efficiently while leaving polar phospholipids and heme components in the aqueous phase, resulting in cleaner baselines and lower Lower Limits of Quantitation (LLOQ).

Visual Workflow & Logic

Method Development Decision Tree

The following diagram illustrates the decision logic for optimizing separation and detection based on compound properties.

Caption: Decision matrix for column selection and ionization mode based on structural properties.

Experimental Protocol

Reagents & Standards

-

Analytes: Target Fluorinated Methoxyphenyl compound (purity >98%).

-

Internal Standard (IS): Deuterated analog (e.g.,

-methoxy) is mandatory to compensate for ESI variability. -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (LLE)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

-

Spike: Add 10 µL of Internal Standard working solution (50 ng/mL).

-

Buffer: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0) to ensure the amine is uncharged (free base) for extraction.

-

Extract: Add 600 µL of MTBE . Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean glass tube.

-

Dry: Evaporate to dryness under

stream at 40°C. -

Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| System | UHPLC coupled with Triple Quadrupole MS | High sensitivity required. |

| Column | Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) | Maximizes separation of aromatic isomers. |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Acidic pH promotes protonation [M+H]+. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH promotes pi-interactions better than ACN. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Gradient | 0-1 min: 10% B; 1-6 min: linear to 90% B; 6-7 min: Hold. | Slow gradient focuses isomeric peaks. |

| Injection Vol | 2-5 µL | Low volume prevents peak broadening. |

Mass Spectrometry Parameters (ESI+)

-

Source: Electrospray Ionization (Positive Mode).

-

Capillary Voltage: 3.5 kV.[3]

-

Desolvation Temp: 500°C (Fluorinated compounds are thermally stable).

-

MRM Transitions:

-

Quantifier: Precursor

Product (Loss of -

Qualifier: Precursor

Product (Fluorophenyl ring fragment).

-

Fragmentation Pathway Analysis

Understanding fragmentation is vital for selectivity. Methoxy groups typically undergo neutral loss of a methyl radical (

Caption: Common fragmentation pathways for methoxyphenyl cations in ESI+.

Validation & Quality Assurance

Adhering to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , the following criteria must be met:

| Validation Parameter | Acceptance Criteria | Notes |

| Selectivity | No interfering peaks >20% of LLOQ in 6 blank sources. | Crucial due to potential isobaric metabolites. |

| Linearity | Range typically 1.0 – 1000 ng/mL. | |

| Accuracy/Precision | ±15% (±20% at LLOQ). | Run 3 separate batches (inter-day). |

| Matrix Effect | IS-normalized Matrix Factor (MF) CV <15%. | Compare post-extraction spike vs. neat solution. |

| Recovery | Consistent across Low, Med, High QC. | LLE usually yields >80% recovery. |

Expert Troubleshooting Tip: The "Fluorine Walk"

If you observe split peaks or "shoulders" on your chromatogram, you are likely seeing separation of the ortho- vs para- fluorinated impurities present in your synthesized standard. Do not integrate them together. Use the Phenyl-Hexyl column to resolve them to baseline and quantify the specific isomer of interest.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

- Needham, S. R., & Brown, P. R. (2000). The use of phenyl columns for the separation of isomeric compounds in LC-MS/MS. Journal of Chromatography B.

-

Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases. Link

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Link

Sources

Application of (2-Fluoro-3-methoxyphenyl)methanamine in the Synthesis of Benzosuberone Derivatives: A Detailed Technical Guide

Introduction: The Therapeutic Potential of Benzosuberone Scaffolds

The benzosuberone core, a seven-membered carbocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Derivatives of this structure have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] The unique electronic properties of fluorine can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Similarly, the methoxy group, a common substituent in natural products and synthetic drugs, can modulate a molecule's polarity and hydrogen bonding capacity, impacting its interaction with biological targets.

This application note provides a comprehensive guide for the synthesis of novel benzosuberone derivatives incorporating a 2-fluoro-3-methoxy substitution pattern, starting from (2-Fluoro-3-methoxyphenyl)methanamine. We will delve into the strategic considerations behind the synthetic route, provide detailed experimental protocols, and discuss the anticipated regiochemical outcomes of key reactions. This guide is intended for researchers and professionals in drug discovery and development seeking to explore this promising class of compounds.

Strategic Synthesis Design: From Benzylamine to Benzosuberone

The overall synthetic strategy to access the target benzosuberone derivatives from this compound involves a multi-step sequence. The core transformation is the construction of the seven-membered ring via an intramolecular Friedel-Crafts acylation. This requires the initial elaboration of the starting benzylamine into a suitable phenylalkanoic acid precursor.

The planned synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway from this compound to a fluorinated benzosuberone derivative.

Detailed Experimental Protocols

Part 1: Synthesis of the Phenylalkanoic Acid Precursor

Step 1: Conversion of this compound to (2-Fluoro-3-methoxyphenyl)methanol

Causality: Direct conversion of the benzylamine to a benzyl halide can be challenging. A more reliable approach is the diazotization of the primary amine to form a diazonium salt, which is then displaced by a hydroxyl group to yield the corresponding benzyl alcohol.

Protocol:

-

Dissolve this compound (1.0 eq) in a mixture of dilute sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Gently warm the mixture to room temperature and then heat to 50 °C until nitrogen evolution ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude (2-Fluoro-3-methoxyphenyl)methanol.

Step 2: Bromination of (2-Fluoro-3-methoxyphenyl)methanol

Causality: The benzyl alcohol is converted to the more reactive benzyl bromide, which is an excellent substrate for nucleophilic substitution in the subsequent cyanation step. Phosphorus tribromide is a common and effective reagent for this transformation.

Protocol:

-

Dissolve the crude (2-Fluoro-3-methoxyphenyl)methanol (1.0 eq) in a dry, inert solvent such as diethyl ether or dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and slowly add phosphorus tribromide (0.4 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-(Bromomethyl)-2-fluoro-3-methoxybenzene.

Step 3: Cyanation of 1-(Bromomethyl)-2-fluoro-3-methoxybenzene

Causality: Nucleophilic substitution of the bromide with cyanide introduces the nitrile functionality, which is a direct precursor to the carboxylic acid.

Protocol:

-

Dissolve 1-(Bromomethyl)-2-fluoro-3-methoxybenzene (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

-

Add sodium cyanide (1.2 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, pour into water, and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry over anhydrous sodium sulfate and concentrate to give (2-Fluoro-3-methoxyphenyl)acetonitrile.

Step 4: Hydrolysis of (2-Fluoro-3-methoxyphenyl)acetonitrile

Causality: Acid-catalyzed hydrolysis of the nitrile group provides the corresponding carboxylic acid, (2-Fluoro-3-methoxyphenyl)acetic acid.[5]

Protocol:

-

To the crude (2-Fluoro-3-methoxyphenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for 3-5 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid carboxylic acid will precipitate. Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (2-Fluoro-3-methoxyphenyl)acetic acid.

Step 5 & 6: Chain Homologation via Arndt-Eistert Synthesis

Causality: The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[6][7][8] This two-step process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield the homologous acid. To achieve the desired pentanoic acid derivative for benzosuberone synthesis, this process will be repeated.

Protocol for one homologation cycle (to be repeated):

-

Acid Chloride Formation: Gently reflux (2-Fluoro-3-methoxyphenyl)acetic acid (1.0 eq) with thionyl chloride (1.5 eq) for 1-2 hours. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Diazoketone Formation: Dissolve the resulting acid chloride in a dry, inert solvent (e.g., diethyl ether). At 0 °C, carefully add an ethereal solution of diazomethane until a yellow color persists. Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Wolff Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver benzoate or silver oxide and warm gently. Alternatively, the rearrangement can be induced photochemically.

-

Hydrolysis: Quench the reaction with water to hydrolyze the intermediate ketene to the homologous carboxylic acid.

-

Purify the resulting acid by extraction and recrystallization.

Repeat this sequence to convert 3-(2-Fluoro-3-methoxyphenyl)propanoic acid to 4-(2-Fluoro-3-methoxyphenyl)butanoic acid.

Part 2: Intramolecular Friedel-Crafts Acylation and Product Characterization

Step 7: Formation of 5-(2-Fluoro-3-methoxyphenyl)pentanoyl chloride

Causality: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the intramolecular Friedel-Crafts acylation.

Protocol:

-

Reflux 4-(2-Fluoro-3-methoxyphenyl)butanoic acid (1.0 eq) with thionyl chloride (1.5 eq) for 2 hours.

-

Remove excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used directly in the next step.

Step 8: Intramolecular Friedel-Crafts Acylation

Causality: This is the key ring-forming step. The electrophilic acylium ion, generated in situ from the acyl chloride and a Lewis acid catalyst, attacks the electron-rich aromatic ring to form the seven-membered ketone.[9]

Protocol:

-

Dissolve the crude 5-(2-Fluoro-3-methoxyphenyl)pentanoyl chloride in a dry, non-polar solvent such as dichloromethane or carbon disulfide under an inert atmosphere.

-

Cool the solution to 0 °C and add anhydrous aluminum chloride (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the target benzosuberone derivative.

Regioselectivity of the Friedel-Crafts Acylation:

The methoxy group is a strong activating and ortho-, para-directing group due to its +M (mesomeric) effect. The fluorine atom is a deactivating group due to its -I (inductive) effect, but it is also an ortho-, para-director due to its +M effect. In this case, the powerful activating effect of the methoxy group will dominate, directing the electrophilic substitution. The two possible sites for cyclization are ortho and para to the methoxy group.

Figure 2: Regiochemical outcome of the intramolecular Friedel-Crafts acylation.

Due to steric hindrance from the adjacent fluoro group and the acyl chain, cyclization at the position ortho to the methoxy group is less favorable. Therefore, the major product is expected to be the one where cyclization occurs at the position para to the methoxy group and ortho to the fluoro group, resulting in 7-Fluoro-6-methoxy-2,3,4,5-tetrahydro-1H-benzo[a]cyclohepten-9(1H)-one .

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data (Predicted) |

| (2-Fluoro-3-methoxyphenyl)methanol | C8H9FO2 | 156.15 | 70-80 | ¹H NMR: δ ~4.6 (s, 2H, CH₂), ~3.9 (s, 3H, OCH₃) |

| 1-(Bromomethyl)-2-fluoro-3-methoxybenzene | C8H8BrFO | 219.05 | 80-90 | ¹H NMR: δ ~4.5 (s, 2H, CH₂Br) |

| (2-Fluoro-3-methoxyphenyl)acetonitrile | C9H8FNO | 165.16 | 85-95 | IR: ν ~2250 cm⁻¹ (C≡N) |

| (2-Fluoro-3-methoxyphenyl)acetic acid | C9H9FO3 | 184.16 | 75-85 | IR: ν ~1700 cm⁻¹ (C=O), ~2500-3300 cm⁻¹ (O-H) |

| 4-(2-Fluoro-3-methoxyphenyl)butanoic acid | C11H13FO3 | 212.22 | (from homologation) | ¹H NMR: δ ~12.0 (br s, 1H, COOH) |

| 7-Fluoro-6-methoxy-benzosuberone | C12H13FO2 | 208.23 | 60-70 | ¹³C NMR: δ ~200 (C=O); IR: ν ~1680 cm⁻¹ (Ar-C=O) |

Conclusion

This application note outlines a robust and logical synthetic route for the preparation of novel fluorinated benzosuberone derivatives from the readily available starting material, this compound. The described protocols are based on well-established organic transformations, and the strategic considerations provide a framework for researchers to adapt and optimize these methods for the synthesis of a library of related compounds. The targeted 7-fluoro-6-methoxy-benzosuberone scaffold represents a promising starting point for the development of new therapeutic agents with potentially enhanced pharmacological properties.

References

- Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. A/B1935, 68 (1), 200–208.

- Ye, T.; McKervey, M. A. Organic Synthesis with α-Diazo Carbonyl Compounds. Chem. Rev.1994, 94 (4), 1091–1160.

- Pace, V.; Holzer, W. The Arndt-Eistert Reaction: A Journey from a Classic Homologation to a Versatile Synthetic Tool. Aust. J. Chem.2013, 66 (6), 634.

- Adams, R.; Thal, A. F. Phenylacetic Acid. Org. Synth.1922, 2, 59.

- Olah, G. A.

- Rueping, M.; Nachtsheim, B. J. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein J. Org. Chem.2010, 6, 6.

- Böhm, H.-J.; Banner, D.; Hubschwerlen, C.; Banner, D.; Benz, J.; Betche, F.; Brun, R.; Obst-Sander, U.; Heck, R.; Meyer, M.; et al. Fluorine in Medicinal Chemistry. ChemBioChem2004, 5 (5), 637–643.

- Di-Xin, L.; Jian-Feng, Z.; Zhi-Bin, H.; Jian-Jun, L. Synthesis of Benzosuberone through Intramolecular Friedel-Crafts Acylation of 5-Arylvaleric Acid. Org. Process Res. Dev.2007, 11 (6), 1033–1035.

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

Organic Syntheses. Phenylacetic acid. [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-